3-[(4-Chloro-3-methylbenzoyl)-methylamino]-2-methylpropanoic acid
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Overview
Description
3-[(4-Chloro-3-methylbenzoyl)-methylamino]-2-methylpropanoic acid is an organic compound characterized by its complex structure, which includes a chlorinated aromatic ring, a methyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-3-methylbenzoyl)-methylamino]-2-methylpropanoic acid typically involves multiple steps:
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Formation of the Benzoyl Intermediate: : The initial step involves the chlorination of 3-methylbenzoic acid to form 4-chloro-3-methylbenzoic acid. This can be achieved using thionyl chloride (SOCl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃).
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Amidation Reaction: : The chlorinated benzoic acid is then reacted with methylamine to form the corresponding amide. This reaction is typically carried out in an organic solvent such as dichloromethane (CH₂Cl₂) under reflux conditions.
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Alkylation: : The amide is subsequently alkylated using 2-bromopropanoic acid in the presence of a base such as potassium carbonate (K₂CO₃). This step introduces the propanoic acid moiety into the molecule.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chloro-3-methylbenzoyl)-methylamino]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) to convert the carbonyl group into an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[(4-Chloro-3-methylbenzoyl)-methylamino]-2-methylpropanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound may be used in studies investigating the effects of chlorinated aromatic compounds on biological systems.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-3-methylbenzoyl)-methylamino]-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorinated aromatic ring and the amide group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylbenzoic acid: A precursor in the synthesis of the target compound.
3-Methylbenzoic acid: Lacks the chlorine substituent, leading to different chemical properties.
2-Bromopropanoic acid: Used in the alkylation step of the synthesis.
Uniqueness
3-[(4-Chloro-3-methylbenzoyl)-methylamino]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a chlorinated aromatic ring and a propanoic acid moiety allows for diverse chemical transformations and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-[(4-chloro-3-methylbenzoyl)-methylamino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-8-6-10(4-5-11(8)14)12(16)15(3)7-9(2)13(17)18/h4-6,9H,7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQAVTYKIONACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)CC(C)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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